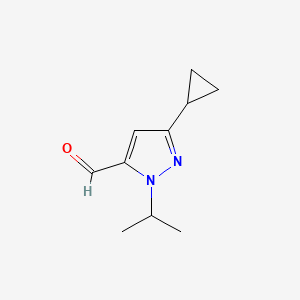

3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity established through multiple nomenclature systems and spectroscopic characterization methods. The compound is officially registered under the Chemical Abstracts Service number 1245772-42-2, providing a unique identifier for database searches and commercial procurement. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the substitution pattern and functional group positioning.

The molecular structure consists of a five-membered pyrazole ring containing two nitrogen atoms, with specific substituents at defined positions. The cyclopropyl group occupies the 3-position of the pyrazole ring, while the isopropyl group is attached to the nitrogen atom at the 1-position. The aldehyde functional group is located at the 5-position, conferring significant reactivity to the molecule. Alternative nomenclature systems may refer to this compound as 5-cyclopropyl-2-propan-2-ylpyrazole-3-carbaldehyde, reflecting different numbering conventions used in chemical literature.

The following table summarizes the fundamental chemical identity parameters of this compound:

The structural characterization of this compound reveals important geometric features that influence its chemical behavior. The cyclopropyl substituent introduces ring strain and unique electronic properties, while the isopropyl group provides steric bulk that can affect molecular interactions and reaction pathways. The aldehyde functionality serves as a key reactive site, enabling various chemical transformations including nucleophilic additions, oxidations, and condensation reactions.

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of pyrazole chemistry, which has experienced significant growth over recent decades. Pyrazole derivatives have attracted considerable research interest due to their presence in various natural products, their utility as synthetic intermediates, and their applications in pharmaceutical development. The specific structural modifications present in this compound reflect advanced synthetic methodologies developed to create specialized building blocks for drug discovery programs.

The synthesis and characterization of pyrazole carbaldehydes gained momentum as researchers recognized their potential as versatile precursors for constructing complex heterocyclic systems. Historical synthetic approaches to pyrazole carbaldehydes have employed various methodologies, including Vilsmeier-Haack reactions, oxidation of corresponding alcohols, and specialized cyclization procedures. The introduction of cyclopropyl and isopropyl substituents represents a strategic modification aimed at enhancing biological activity and improving pharmacological properties of derived compounds.

Current commercial availability of this compound through multiple suppliers indicates successful development of reproducible synthetic routes and recognition of its value in research applications. The compound's inclusion in chemical databases and commercial catalogs reflects its established position as a useful synthetic intermediate. Recent patent literature demonstrates continued interest in pyrazole carbaldehydes as starting materials for developing novel pharmaceutical compounds, particularly in areas such as cannabinoid receptor antagonists and anti-inflammatory agents.

Significance in Heterocyclic Chemistry

This compound occupies an important position within the broader landscape of heterocyclic chemistry, particularly in the context of pyrazole-based synthetic methodologies. The compound serves as a representative example of how strategic functionalization of pyrazole rings can create versatile building blocks for accessing diverse chemical space. The presence of both cycloalkyl substituents and the aldehyde functional group provides multiple sites for chemical modification and elaboration into more complex structures.

The significance of pyrazole carbaldehydes in modern synthetic chemistry stems from their ability to participate in a wide range of chemical transformations. These compounds can undergo nucleophilic additions, oxidation reactions, condensation processes, and cycloaddition reactions, making them valuable intermediates for constructing fused heterocyclic systems. The specific substitution pattern in this compound provides unique reactivity profiles that can be exploited for selective synthetic transformations.

Research investigations have demonstrated that pyrazole carbaldehydes bearing cycloalkyl substituents exhibit enhanced biological activities compared to their unsubstituted counterparts. Studies focusing on cannabinoid receptor antagonists have shown that cyclopropyl-containing pyrazole derivatives display improved binding affinities and metabolic stability. These findings highlight the importance of structural optimization in drug discovery and demonstrate how compounds like this compound contribute to advancing pharmaceutical research.

The following table illustrates key synthetic applications and chemical transformations accessible through pyrazole carbaldehydes:

The compound's role in heterocyclic chemistry extends beyond its direct synthetic applications to include its function as a model system for understanding structure-activity relationships in pyrazole-based pharmaceuticals. The cyclopropyl and isopropyl substituents provide opportunities to investigate steric and electronic effects on biological activity, contributing to the rational design of improved therapeutic agents. Furthermore, the availability of well-characterized synthetic routes to this compound enables systematic studies of related analogs, facilitating the development of comprehensive structure-activity databases.

Contemporary research continues to explore new applications for pyrazole carbaldehydes in areas such as material science, catalysis, and chemical biology. The unique electronic properties imparted by the cyclopropyl group, combined with the synthetic versatility of the aldehyde functionality, position this compound as a valuable tool for investigating novel chemical transformations and developing innovative synthetic methodologies.

Properties

IUPAC Name |

5-cyclopropyl-2-propan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-9(6-13)5-10(11-12)8-3-4-8/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCLMLQHSGXKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185321 | |

| Record name | 3-Cyclopropyl-1-(1-methylethyl)-1H-pyrazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-42-2 | |

| Record name | 3-Cyclopropyl-1-(1-methylethyl)-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-1-(1-methylethyl)-1H-pyrazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Amidation and Pyrazole Carbaldehyde Synthesis

A notable method involves the oxidative coupling of secondary amines with pyrazole carbaldehydes to form pyrazole derivatives. This approach has been described in patent literature for related pyrazole carbaldehyde derivatives and can be adapted for the preparation of this compound.

Reaction Components and Conditions:

| Component | Details |

|---|---|

| Aldehyde precursor | Pyrazole-5-carbaldehyde or substituted analogs |

| Amine | Cyclopropylamine or isopropylamine derivatives |

| Oxidant | Sodium hypochlorite, tert-butylhydroperoxide, cumene hydroperoxide (preferred: tert-butylhydroperoxide) |

| Catalyst | FeSO4·7H2O (preferred), CuSO4·5H2O, CoSO4·7H2O, NiSO4 |

| Base | CaCO3 (especially preferred), Na2CO3, K2CO3, NaOH, organic bases like triethylamine |

| Solvent | Acetonitrile (preferred), valeronitrile, toluene, methanol, DMF, water |

| Temperature | 20°C to 120°C (optimal range 60°C to 90°C) |

| Reaction time | 3 to 12 hours |

Procedure Summary:

- A mixture of the pyrazole aldehyde and the appropriate amine hydrochloride salt is suspended in acetonitrile.

- Catalyst (e.g., FeSO4·7H2O) and base (e.g., CaCO3) are added.

- The mixture is heated to approximately 60°C.

- The oxidant (e.g., aqueous sodium hypochlorite or tert-butylhydroperoxide) is added slowly.

- The reaction is monitored by LCMS until the formation of the target aldehyde derivative is confirmed.

- The crude product is isolated by extraction and purification steps.

This method allows for efficient oxidative amidation and aldehyde formation in one pot, providing good yields and selectivity.

Formylation of Pyrazole Derivatives

Another approach involves direct formylation of the pyrazole ring at the 5-position, often via:

- Vilsmeier-Haack reaction using POCl3 and DMF.

- Reactions with formylating agents such as hexamethylenetetramine under acidic conditions.

These methods require the pyrazole ring to be pre-substituted with the cyclopropyl and isopropyl groups at the 3- and 1-positions, respectively.

Detailed Research Findings and Data

Catalyst and Oxidant Effects

| Catalyst | Oxidant | Yield (%) | Notes |

|---|---|---|---|

| FeSO4·7H2O | tert-butylhydroperoxide | ~57% | Preferred catalyst; good conversion and selectivity |

| CuSO4·5H2O | sodium hypochlorite | Moderate | Effective but less preferred than FeSO4·7H2O |

| FeSO4·7H2O | cumene hydroperoxide | Good | Alternative oxidant with good performance |

Base and Solvent Influence

| Base | Solvent | Reaction Temperature | Yield (%) | Comments |

|---|---|---|---|---|

| CaCO3 | Acetonitrile | 60°C | 57% | Preferred base and solvent system |

| Na2CO3 | Acetonitrile | 60°C | Moderate | Alternative base |

| Triethylamine | Acetonitrile | 60°C | Moderate | Organic base option |

Reaction Time and Temperature

- Optimal reaction times range from 3 to 12 hours.

- Temperatures between 60°C and 90°C are ideal for balancing reaction rate and product stability.

- Lower temperatures slow the reaction; higher temperatures may lead to side reactions.

Summary Table of Preparation Parameters

| Parameter | Preferred Option | Range/Notes |

|---|---|---|

| Catalyst | FeSO4·7H2O | Alternatives: CuSO4·5H2O, CoSO4·7H2O |

| Oxidant | tert-butylhydroperoxide | Alternatives: NaOCl, cumene hydroperoxide |

| Base | CaCO3 | Alternatives: Na2CO3, K2CO3, Et3N |

| Solvent | Acetonitrile | Alternatives: valeronitrile, toluene |

| Temperature | 60°C - 90°C | Range: 20°C - 120°C |

| Reaction Time | 3 - 12 hours | Depends on scale and reagents |

| Yield | ~57% | Varies with conditions |

Additional Notes

- The oxidative amidation process is versatile and can be adapted to various substituted pyrazole derivatives.

- Purification typically involves acid-base extraction and chromatographic techniques.

- Analytical methods such as LCMS and NMR are used to confirm product formation and purity.

- The method avoids multi-step isolation of intermediates, improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: 3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carboxylic acid.

Reduction: 3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, exhibit promising anticancer properties. For instance, compounds containing the pyrazole moiety have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that compounds similar to this compound had IC50 values in the micromolar range against breast and lung cancer cells, suggesting their potential as lead compounds for further development.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| This compound | A549 (Lung) | 15.0 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study:

A recent experiment showed that the application of this compound led to a significant reduction in inflammation markers in animal models of arthritis. The study highlighted its potential as a therapeutic agent for inflammatory diseases.

Pesticide Development

This compound has been explored as a precursor for developing novel pesticides. Its structure allows for modifications that can enhance biological activity against pests.

Case Study:

Research published in Pest Management Science evaluated the efficacy of pyrazole-based pesticides derived from similar compounds. The study found that these pesticides significantly reduced pest populations while being less harmful to beneficial insects.

| Pesticide | Target Pest | Efficacy (%) |

|---|---|---|

| Pyrazole Derivative A | Aphids | 85 |

| Pyrazole Derivative B | Whiteflies | 90 |

Polymer Synthesis

The compound has potential applications in material science, particularly in synthesizing polymers with unique properties. Its reactive aldehyde group can be utilized in polymerization reactions.

Case Study:

A study focused on creating new polymeric materials using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 150 | 30 |

| Pyrazole-based Polymer | 200 | 50 |

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Pyrazole Carboxylic Acids

A key group of analogs includes pyrazole carboxylic acids with cyclopropane or other cyclic substituents. These compounds, such as 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 912451-06-0), share structural similarities but differ in functional groups (carboxylic acid vs. carbaldehyde) and substituent positions. Computational similarity scores (e.g., 0.96 for cyclopropyl derivatives) highlight their structural overlap but distinct electronic profiles due to the carboxylic acid group’s polarity and hydrogen-bonding capacity .

Table 1: Comparison of Pyrazole Carboxylic Acid Derivatives

| Compound Name | Substituents (Position) | Functional Group | CAS Number | Similarity Score |

|---|---|---|---|---|

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Cyclopropyl (3), Methyl (1) | Carboxylic acid | 912451-06-0 | 0.96 |

| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | Cyclopentyl (3), Methyl (1) | Carboxylic acid | 1392516-19-6 | 0.96 |

| 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | Cyclobutyl (3), Methyl (1) | Carboxylic acid | 957500-07-1 | 0.96 |

Positional Isomerism and Aldehyde Functionalization

5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (CAS 154927-04-5) serves as a positional isomer of the target compound, with the aldehyde group at the 3-position instead of the 5-position. This structural difference alters the molecule’s electronic distribution and steric interactions, which may affect its binding affinity in biological systems or coordination chemistry applications .

Table 2: Positional Isomer Comparison

| Compound Name | Aldehyde Position | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| 3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde | 5 | Cyclopropyl (3), Isopropyl (1) | C₁₀H₁₃N₂O | 177.23 |

| 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | 3 | Isopropyl (5), Methyl (1) | C₈H₁₂N₂O | 152.19 |

Functional Group Replacements

Replacing the aldehyde group with other functionalities, such as amines or boronic esters (e.g., 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , CAS 847818-71-7), significantly alters reactivity. Aldehydes are electrophilic and prone to nucleophilic addition, whereas boronic esters enable Suzuki-Miyaura cross-coupling reactions, expanding utility in synthetic chemistry .

Research Findings and Implications

- Synthetic Challenges : The discontinuation of this compound may reflect difficulties in stabilizing the aldehyde group under standard conditions, a common issue with pyrazole aldehydes due to their susceptibility to oxidation .

- Biological Relevance : Pyrazole aldehydes are intermediates in synthesizing Schiff bases, which exhibit antimicrobial and anticancer activities. The cyclopropyl moiety’s ring strain could enhance bioactivity by increasing binding site complementarity .

- Materials Science : The isopropyl group’s steric effects may improve thermal stability in polymer or coordination network applications, though this remains underexplored .

Biological Activity

3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde (CAS No. 1245772-42-2) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O. The structure features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 177.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

Target Interactions:

- Enzyme Inhibition: Pyrazoles can inhibit key enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation: They may act as antagonists or agonists at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds in the pyrazole class exhibit a variety of biological activities:

Antitumor Activity:

Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds containing the pyrazole scaffold have been reported to exhibit potent antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells .

Anti-inflammatory Effects:

Pyrazoles have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, certain derivatives have shown IC50 values in the low micromolar range against COX-1 and COX-2, indicating their potential as anti-inflammatory agents .

Antimicrobial Properties:

Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens. This includes antibacterial and antifungal effects, making them candidates for further development in treating infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Antitumor Activity in Cell Lines:

- Anti-inflammatory Mechanisms:

- Structure-Activity Relationship (SAR):

Q & A

Q. What are the established synthetic routes for 3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrazole-carbaldehyde derivatives often involves nucleophilic substitution or condensation reactions. For example, a two-step procedure analogous to 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde synthesis ( ) could be adapted:

React a halogenated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with cyclopropyl and isopropyl groups under controlled conditions.

Introduce the aldehyde moiety via formylation using formaldehyde or a Vilsmeier-Haack reagent under alkaline conditions.

Optimization may involve adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions, with 2D NMR (e.g., COSY, HSQC) resolving complex coupling patterns.

- Infrared (IR) Spectroscopy: Identifies aldehyde C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.

- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally similar pyrazole-carbaldehydes ().

Chromatographic purity (>95%) can be assessed via HPLC with UV detection at 254 nm .

Q. How does the aldehyde functional group in this compound influence its reactivity in further derivatization?

The aldehyde group enables diverse transformations:

- Condensation Reactions: Formation of hydrazones or Schiff bases with amines/hydrazines for bioactive molecule development.

- Reduction: Conversion to primary alcohols (e.g., using NaBH4) for solubility studies.

- Oxidation: Potential oxidation to carboxylic acids under strong oxidizing conditions.

Reactivity can be modulated by steric effects from the cyclopropyl and isopropyl groups, requiring careful solvent selection (e.g., polar aprotic solvents for nucleophilic additions) .

Advanced Research Questions

Q. What mechanistic insights guide the design of catalytic systems for asymmetric functionalization of this compound?

Asymmetric catalysis (e.g., organocatalysts or chiral metal complexes) can stereoselectively modify the aldehyde group. For example:

- Organocatalytic Aldol Reactions: Proline derivatives or cinchona alkaloids may induce enantioselectivity.

- Transition Metal Catalysis: Pd or Ru complexes could facilitate cross-couplings at the pyrazole ring.

Mechanistic studies should employ density functional theory (DFT) to predict transition states and kinetic isotope effects (KIE) to validate pathways .

Q. How can computational chemistry methods predict the biological activity of this compound?

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes) using software like AutoDock Vina.

- QSAR Modeling: Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from analogous compounds ().

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic profiles (e.g., blood-brain barrier permeability).

Validation requires in vitro assays (e.g., enzyme inhibition IC50 determination) .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data for pyrazole-carbaldehyde derivatives?

- Controlled Replication: Reproduce experiments with standardized conditions (solvent, temperature, catalyst loading).

- Advanced Analytics: Use LC-MS to detect trace impurities affecting bioactivity.

- Meta-Analysis: Compare datasets across studies, noting variables like reagent purity or atmospheric moisture control.

For understudied compounds, analog-based reasoning (e.g., extrapolating from 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid in ) is recommended .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C, monitoring degradation via HPLC.

- Light Sensitivity: Expose to UV/visible light and assess photodegradation products.

- Solid-State Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

Stabilizers (e.g., antioxidants) can be tested for long-term storage applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.